2-[4-Chloro-2-[[2-(2-fluorophenyl)ethylamino]methyl]phenoxy]acetamide;hydrochloride
Overview
Description
2-[4-Chloro-2-[[2-(2-fluorophenyl)ethylamino]methyl]phenoxy]acetamide;hydrochloride is a complex organic compound that features a phenoxyacetamide core structure This compound is characterized by the presence of chloro and fluoro substituents, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-2-[[2-(2-fluorophenyl)ethylamino]methyl]phenoxy]acetamide;hydrochloride typically involves multiple steps, including the formation of the phenoxyacetamide core and the introduction of chloro and fluoro substituents. One common synthetic route involves the following steps:
Formation of the Phenoxyacetamide Core: This step involves the reaction of a phenol derivative with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the phenoxyacetamide intermediate.
Introduction of the Chloro Substituent: The chloro substituent is introduced through a halogenation reaction, typically using thionyl chloride or phosphorus pentachloride.
Introduction of the Fluoro Substituent: The fluoro substituent is introduced through a nucleophilic substitution reaction, using a fluorinating agent such as potassium fluoride or cesium fluoride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous Flow Reactors: Used for large-scale production, offering advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-2-[[2-(2-fluorophenyl)ethylamino]methyl]phenoxy]acetamide;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium fluoride in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different substituents.
Scientific Research Applications
2-[4-Chloro-2-[[2-(2-fluorophenyl)ethylamino]methyl]phenoxy]acetamide;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-Chloro-2-[[2-(2-fluorophenyl)ethylamino]methyl]phenoxy]acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: Shares the fluoro substituent and has similar pharmacological properties.
2-Chloro-4-fluoroacetophenone: Contains both chloro and fluoro substituents, similar to the target compound.
Uniqueness
2-[4-Chloro-2-[[2-(2-fluorophenyl)ethylamino]methyl]phenoxy]acetamide;hydrochloride is unique due to its specific combination of substituents and the phenoxyacetamide core structure. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-[4-chloro-2-[[2-(2-fluorophenyl)ethylamino]methyl]phenoxy]acetamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O2.ClH/c18-14-5-6-16(23-11-17(20)22)13(9-14)10-21-8-7-12-3-1-2-4-15(12)19;/h1-6,9,21H,7-8,10-11H2,(H2,20,22);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTZEHKIKBGUJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNCC2=C(C=CC(=C2)Cl)OCC(=O)N)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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